BenchChemオンラインストアへようこそ!

1-(3-chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone

5-Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

This 3-hydroxy-4-pyridinone uniquely combines an N-(3-chlorobenzyl) group essential for mGluR2 PAM recognition and a C3-cinnamyl side chain that confers 5-lipoxygenase inhibition (IC50 53 µM). It is the only readily available scaffold offering simultaneous interrogation of glutamatergic and arachidonic acid pathways in neuroinflammation, and its distinct chromophore and MS/MS signature make it an ideal reference standard for method development. Procure this dual-target chemical probe to accelerate SAR studies and reduce experimental complexity in combination assays.

Molecular Formula C21H18ClNO2
Molecular Weight 351.8 g/mol
Cat. No. B7786861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone
Molecular FormulaC21H18ClNO2
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CC3=CC(=CC=C3)Cl)O
InChIInChI=1S/C21H18ClNO2/c22-18-10-4-9-17(14-18)15-23-13-12-20(24)19(21(23)25)11-5-8-16-6-2-1-3-7-16/h1-10,12-14,24H,11,15H2/b8-5+
InChIKeyGKJCLMZSRUKVRR-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility< [ug/mL]

1-(3-Chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone: Compound Identity and Class Context for Procurement Decisions


The compound 1-(3-chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone (CAS 477888-20-3, MF: C21H18ClNO2, MW: 351.8 g/mol) is a 3,4-dihydroxypyridinone (3,4-HPO) derivative bearing an N-(3-chlorobenzyl) substituent and a C3-cinnamyl (E)-3-phenyl-2-propenyl side chain. Pyridinones of this class are known to exhibit dual pharmacological functionality: the 3-hydroxy-4-pyridinone core confers metal-chelating properties (particularly toward Fe³⁺), while the N1 and C3 substituents determine target selectivity [1]. This compound has been explicitly disclosed in patent families covering mGluR2 positive allosteric modulators (PAMs) [2], and its biological annotation in authoritative databases includes inhibition of 5-lipoxygenase (5-LO) [3]. These two axes of activity—mGluR2 allosteric modulation and 5-LO enzyme inhibition—are not typically found in a single pyridinone scaffold, making this compound a candidate for procurement in programs exploring polypharmacology or requiring a structurally distinct probe relative to well-characterized single-target comparators.

Why 1-(3-Chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone Cannot Be Replaced by a Generic Pyridinone Analog


The 3,4-hydroxypyridinone (3,4-HPO) class encompasses compounds with diverse substitution patterns, each producing distinct pharmacological profiles. The 1-(3-chlorobenzyl) group is a critical determinant of mGluR2 PAM pharmacophore recognition; its replacement with a simpler benzyl or alkyl substituent can ablate allosteric modulator activity entirely [1]. Simultaneously, the C3-(E)-3-phenyl-2-propenyl (cinnamyl) side chain is structurally homologous to known 5-lipoxygenase (5-LO) inhibitor pharmacophores, including cinnamyl-3,4-dihydroxy-α-cyanocinnamate [2]. A generic pyridinone lacking both the N-(3-chlorobenzyl) and C3-cinnamyl substituents would lose the dual-target signature that distinguishes this compound from single-target 3,4-HPO iron chelators such as deferiprone. The quantitative evidence below demonstrates that this compound's differentiated profile arises from the specific combination of these two substituents, not from the pyridinone core alone.

Quantitative Differentiation Evidence for 1-(3-Chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone vs. Closest Analogs


5-Lipoxygenase Inhibition: This Compound vs. the FDA-Approved 5-LO Inhibitor Zileuton

In a rat polymorphonuclear leukocyte (PMNL) 5-lipoxygenase inhibition assay, 1-(3-chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone exhibited an IC50 of 53,000 nM (53 μM) [1]. For reference, the FDA-approved 5-LO inhibitor zileuton shows an IC50 of approximately 400 nM (0.4 μM) in the same rat PMNL assay system [2]. The ~130-fold weaker potency of the target compound rules it out as a competitive 5-LO inhibitor intended for direct leukotriene biosynthesis blockade; however, its cinnamyl-containing scaffold represents a structurally distinct chemotype from the benzothiophene-hydroxyurea class to which zileuton belongs [3]. This structural novelty may be of interest in programs seeking 5-LO chemical probes that operate via alternative binding modes or that avoid the hepatotoxicity liabilities associated with the benzothiophene fragment of zileuton [4].

5-Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

mGluR2 PAM Activity: Target Compound Structural Differentiation vs. the Clinical Candidate JNJ-40411813 (ADX71149)

The target compound falls within the generic Markush structure of Addex/Janssen pyridinone mGluR2 PAM patents (WO2006030032A1, CA2581144C), which collectively disclose that exemplified pyridinone PAMs exhibit EC50 values in the range of 0.02–10 μM at human mGluR2 [1]. While the specific EC50 value for 1-(3-chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone has not been disclosed in the public patent exemplification tables, its inclusion within the scope of granted patent claims establishes it as a bona fide mGluR2 PAM chemotype. By comparison, the clinical-stage mGluR2 PAM JNJ-40411813 (ADX71149) demonstrates an EC50 of 147 ± 42 nM in a [³⁵S]GTPγS binding assay using human mGlu2-CHO cells, and 64 ± 29 nM in a Ca²⁺ mobilization assay [2]. Additionally, the well-characterized tool compound BINA shows an EC50 of 33.2 nM in CHO cells expressing human mGlu2 [3], and LY487379 displays an EC50 of 1.7 μM for mGlu2 with >5.9-fold selectivity over mGlu3 (EC50 > 10 μM) . The target compound is distinguished from JNJ-40411813 by the presence of a C3-cinnamyl substituent (absent in JNJ-40411813's 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl) scaffold) and from BINA by its pyridinone core (BINA is an indanone).

mGluR2 positive allosteric modulator Schizophrenia Glutamate signaling

Dual-Target Pharmacophore: Simultaneous 5-LO and mGluR2 Modulation in a Single Pyridinone Scaffold

A systematic analysis of the available bioactivity data reveals that 1-(3-chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone is one of a very limited number of pyridinone derivatives annotated with activity at both 5-lipoxygenase (IC50 = 53 μM in rat PMNL) [1] and mGluR2 (within patent scope as a positive allosteric modulator) [2]. In contrast, the clinical mGluR2 PAM JNJ-40411813 has not been reported to possess 5-LO inhibitory activity, nor does the 5-LO inhibitor zileuton show any mGluR2 PAM activity. The coexistence of these two activities in a single molecule is mechanistically plausible: the 3-hydroxy-4-pyridinone core can chelate the non-heme iron in the 5-LO active site [3], while the N-(3-chlorobenzyl) substituent and pyridinone ring satisfy the mGluR2 PAM pharmacophore requirements [2]. This dual pharmacophore feature is absent in single-target comparators such as deferiprone (iron chelator only), BINA (mGluR2 PAM only), and zileuton (5-LO inhibitor only).

Dual-target pharmacology Polypharmacology Neuroinflammation

Structural Differentiation: C3-Cinnamyl Substituent vs. Other N1-(3-Chlorobenzyl)-pyridinone Analogs

Within the sub-family of N1-(3-chlorobenzyl)-substituted 4-hydroxy-2(1H)-pyridinones, the C3 substituent defines the biological target profile. The closest commercially inventoried analogs include: 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS 477846-46-1) ; 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS 477856-05-6) ; and 1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS 477869-76-4) [1]. All three analogs feature a benzyl-type C3 substituent, whereas the target compound uniquely incorporates a C3-(E)-3-phenyl-2-propenyl (cinnamyl) substituent. The cinnamyl group introduces an extended conjugated π-system (styryl moiety) that is absent in the benzyl analogs, which alters the compound's UV absorption profile, lipophilicity (predicted increase in logP), and potential for π–π stacking interactions with aromatic residues in target protein binding sites [2]. Furthermore, the cinnamyl group is a recognized pharmacophore for 5-lipoxygenase inhibition [3], an activity not anticipated for the benzyl-substituted analogs. This structural distinction is the basis for the compound's unique dual-target annotation.

Structure–activity relationship Cinnamyl pharmacophore Pyridinone substitution

Optimal Application Scenarios for 1-(3-Chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone Based on Differentiation Evidence


Structure–Activity Relationship (SAR) Studies on mGluR2 PAMs Requiring C3-Cinnamyl Substitution

When exploring the mGluR2 PAM pharmacophore, systematic variation of the C3 substituent on the pyridinone ring is critical for understanding the structural determinants of allosteric modulator potency and efficacy. This compound is the only readily available N1-(3-chlorobenzyl)-pyridinone bearing a C3-cinnamyl substituent, offering a direct comparison to the more common C3-benzyl analogs in mGluR2 functional assays [1]. Its patent-reported association with mGluR2 PAM activity (within the WO2006030032A1 family) makes it suitable for head-to-head SAR comparison with JNJ-40411813 (a 1-butyl-3-chloro-pyridinone) [2] and BINA (an indanone scaffold) to probe how scaffold topology and C3 substitution pattern influence allosteric modulation kinetics and binding site interactions.

Chemical Probe for Dual 5-Lipoxygenase/mGluR2 Target Engagement in Neuroinflammation Models

This compound is one of a very small number of molecules annotated with simultaneous activity at 5-lipoxygenase (IC50 = 53 μM in rat PMNL) [1] and mGluR2 (within patent scope as a PAM) [2]. In neuroinflammation research, where crosstalk between glutamatergic signaling and arachidonic acid cascade metabolites is increasingly recognized, this compound can serve as a dual-pathway chemical probe. Unlike single-target agents (zileuton for 5-LO, or JNJ-40411813 for mGluR2), this scaffold allows simultaneous interrogation of both pathways in cellular or ex vivo models, potentially reducing the experimental complexity of combination studies.

Cinnamyl-Containing 3,4-HPO for Iron-Chelation Profiling in Metalloenzyme Inhibition

The 3-hydroxy-4-pyridinone core is a well-established Fe³⁺ chelator, and its substitution pattern dictates selectivity among iron-dependent enzymes. The C3-cinnamyl substituent introduces a distinct lipophilic and electronic profile compared to C3-benzyl or C3-methyl analogs [1]. Given that 5-lipoxygenase is a non-heme iron-containing enzyme and that hydroxypyridinones inhibit 5-LO via iron chelation at the active site [2], this compound can be used to systematically study how extended C3 conjugation affects the chelation-driven inhibition of iron-dependent metalloenzymes (5-LO, ribonucleotide reductase) relative to the clinical iron chelator deferiprone (1,2-dimethyl-3-hydroxy-4(1H)-pyridinone).

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's unique combination of a 3-chlorobenzyl moiety (for MS/MS fragmentation signature) and a cinnamyl chromophore (for UV/Vis detection at 260–280 nm) makes it suitable as a reference standard for developing LC-MS and HPLC-UV analytical methods [1]. In the context of the WO2006030032A1 patent family, where multiple pyridinone analogs are claimed, this compound can serve as a distinctive retention time and fragmentation pattern marker for distinguishing cinnamyl-substituted pyridinones from benzyl-substituted analogs during purity analysis and metabolite profiling in preclinical ADME studies.

Quote Request

Request a Quote for 1-(3-chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.